

3-hydroxy-2-methylquinolin-4(1H)-one synthesis and characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-hydroxy-2-methylquinolin-4(1H)-one

Cat. No.: B1221865

[Get Quote](#)

An In-depth Technical Guide to the Synthesis and Characterization of **3-hydroxy-2-methylquinolin-4(1H)-one**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolinone scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. **3-hydroxy-2-methylquinolin-4(1H)-one** is a specific derivative of this class, holding potential for further functionalization and biological evaluation. This technical guide provides a comprehensive overview of a proposed synthetic pathway and the characterization methods for this compound. The synthesis is presented as a two-step process, commencing with the well-established Conrad-Limpach cyclization to form the 2-methylquinolin-4(1H)-one precursor, followed by a proposed regioselective hydroxylation at the C3 position. Detailed experimental protocols for the synthesis of the precursor and a generalized protocol for its characterization are provided. While experimentally determined spectral data for the final product is not widely available, this guide includes expected physicochemical properties and characterization data based on its structure and analysis of analogous compounds. All quantitative data is summarized in structured tables, and key workflows are visualized using diagrams to ensure clarity and ease of use for research professionals.

Synthesis Methodology

The synthesis of **3-hydroxy-2-methylquinolin-4(1H)-one** can be efficiently approached via a two-step sequence. The initial step involves the synthesis of the key intermediate, 2-methylquinolin-4(1H)-one, through a thermal cyclization reaction. The subsequent step focuses on the regioselective introduction of a hydroxyl group at the C3 position.

Step 1: Synthesis of 2-methylquinolin-4(1H)-one (Precursor)

The formation of the quinolinone core is achieved via the Conrad-Limpach synthesis. This classic method involves the reaction of an aniline with a β -ketoester, in this case, ethyl acetoacetate. The reaction proceeds through the formation of an enamine intermediate, ethyl 3-anilinobut-2-enoate, which then undergoes a high-temperature thermal cyclization to yield the desired 4-hydroxy-2-methylquinoline, which exists in tautomeric equilibrium with 2-methylquinolin-4(1H)-one.^{[1][2]} High-boiling, inert solvents such as diphenyl ether are typically used to achieve the necessary temperatures for efficient ring closure.

Step 2: C3-Hydroxylation of 2-methylquinolin-4(1H)-one (Proposed Route)

Direct and selective C-H hydroxylation of N-heterocycles at the C3 position can be challenging. A plausible and effective strategy, based on modern synthetic methodologies for related heterocycles, involves the use of an electrophilic oxidizing agent.^[3] One such approach is the reaction with meta-chloroperoxybenzoic acid (m-CPBA) on a dearomatized intermediate, which has been shown to achieve meta-hydroxylation on quinoline systems.^[3] This method offers a promising route to introduce the hydroxyl group regioselectively at the C3 position of the 2-methylquinolin-4(1H)-one precursor.

The overall proposed synthetic pathway is illustrated below.

Caption: Proposed two-step synthesis of **3-hydroxy-2-methylquinolin-4(1H)-one**.

Experimental Protocols

Synthesis of 2-methylquinolin-4(1H)-one (Precursor)

Materials:

- Aniline (9.3 g, 0.1 mol)

- Ethyl acetoacetate (13.0 g, 0.1 mol)
- Diphenyl ether (50 mL)
- Petroleum ether
- Ethanol

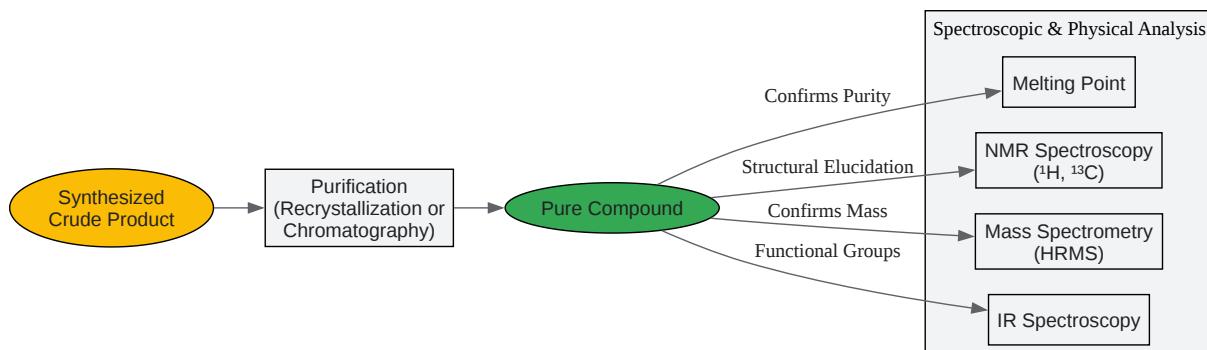
Procedure:

- A mixture of aniline (0.1 mol) and ethyl acetoacetate (0.1 mol) is heated at 110-140°C for 1 hour. Water and ethanol formed during the reaction are distilled off. The intermediate product, ethyl 3-anilinobut-2-enoate, is formed.
- The reaction mixture is then added slowly to 50 mL of diphenyl ether pre-heated to 250°C.
- The solution is maintained at 250°C for 30 minutes to effect cyclization.
- After cooling to room temperature, the reaction mixture is diluted with petroleum ether.
- The precipitated solid is collected by filtration, washed thoroughly with petroleum ether to remove the diphenyl ether solvent.
- The crude product is purified by recrystallization from ethanol to yield pure 2-methylquinolin-4(1H)-one.

Synthesis of 3-hydroxy-2-methylquinolin-4(1H)-one (Proposed)

Materials:

- 2-methylquinolin-4(1H)-one (1.59 g, 10 mmol)
- meta-Chloroperoxybenzoic acid (m-CPBA, 77%, 2.47 g, 11 mmol)
- 2,2,2-Trifluoroethanol (TFE) or Dichloromethane (DCM) as solvent
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution


- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve 2-methylquinolin-4(1H)-one (10 mmol) in the chosen solvent (e.g., TFE, 0.2 M).
- Add m-CPBA (1.1 equivalents) portion-wise to the solution at room temperature, under constant stirring.
- Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically stirred for 24 hours.^[3]
- Upon completion, quench the reaction by adding saturated aqueous $\text{Na}_2\text{S}_2\text{O}_3$ solution to decompose excess peroxide.
- Neutralize the mixture by carefully adding saturated aqueous NaHCO_3 solution.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude solid by flash column chromatography on silica gel to isolate **3-hydroxy-2-methylquinolin-4(1H)-one**.

Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity, purity, and structure. The general workflow for characterization is outlined below.

[Click to download full resolution via product page](#)

Caption: General workflow for the characterization of synthesized compounds.

Experimental Protocol: Characterization

- Melting Point: Determined using a standard melting point apparatus. The sample should be a finely ground powder.
- ^1H and ^{13}C NMR Spectroscopy: Spectra are recorded on a 400 MHz or higher spectrometer. Samples are typically dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4]
- Infrared (IR) Spectroscopy: Spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or using an attenuated total reflectance (ATR) accessory. Characteristic peak frequencies are reported in wavenumbers (cm⁻¹).
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is performed to confirm the molecular formula by determining the accurate mass of the molecular ion ($[\text{M}+\text{H}]^+$).

Data Presentation

Physicochemical and Spectroscopic Data for 2-methylquinolin-4(1H)-one (Precursor)

Parameter	Value	Reference(s)
Molecular Formula	C ₁₀ H ₉ NO	
Molecular Weight	159.18 g/mol	[5]
Appearance	Off-White to Beige Solid	[6]
Melting Point	234-236 °C	[6]
¹ H NMR (DMSO-d ₆)	δ 11.82 (s, 1H, NH), 8.12 (d, 1H), 7.65 (m, 2H), 7.48–7.31 (m, 5H, Ar-H), 5.97 (s, 1H, C3-H), 2.31 (s, 3H, CH ₃)	(analog)
¹³ C NMR (DMSO-d ₆)	δ 176.7, 150.7, 140.2, 131.8, 126.0, 124.8, 123.2, 118.4, 109.3, 19.4	[7] (analog)
IR (KBr, cm ⁻¹)	~3200-2800 (N-H, C-H stretching), ~1640 (C=O stretching), ~1600, 1550 (C=C aromatic)	[5]
MS (EI, m/z)	159 (M ⁺), 130, 131	[5]

Note: NMR data is based on a closely related analog, 2-(o-tolyl)quinolin-4(1H)-one, and serves as an estimation.

Physicochemical and Expected Characterization Data for 3-hydroxy-2-methylquinolin-4(1H)-one

Parameter	Value	Reference(s)
Molecular Formula	$C_{10}H_9NO_2$	[8][9]
Molecular Weight	175.18 g/mol	[8][9]
Appearance	Solid (Predicted)	-
Melting Point	Experimental data not available in searched literature.	-
1H NMR (DMSO-d ₆)	Expected: Singlet for CH ₃ (~2.2-2.4 ppm), Aromatic protons (multiplets, ~7.2-8.2 ppm), Broad singlets for NH and OH (variable, downfield). The C3-H proton signal present in the precursor would be absent.	Predicted
^{13}C NMR (DMSO-d ₆)	Expected: Signals for CH ₃ (~15-20 ppm), Aromatic carbons (~115-140 ppm), C2 and C4 carbons shifted due to substituents, C3 signal would show a large downfield shift due to the hydroxyl group, Carbonyl (C=O) signal (~175 ppm).	Predicted
IR (KBr, cm ⁻¹)	Expected: Broad O-H stretch (~3400-3200), N-H stretch (~3200-3000), C=O stretch (~1630-1650), C=C aromatic stretches (~1600, 1550).	Predicted
MS (ESI-HRMS)	Expected m/z for [M+H] ⁺ : $C_{10}H_{10}NO_2^+$, Calculated: 176.0699	Calculated

Conclusion

This technical guide outlines a robust and feasible pathway for the synthesis of **3-hydroxy-2-methylquinolin-4(1H)-one**, a compound of interest for further chemical and biological exploration. By detailing the synthesis of the 2-methylquinolin-4(1H)-one precursor and proposing a modern method for its subsequent C3-hydroxylation, this document provides a strong foundation for researchers. The inclusion of detailed experimental protocols, characterization workflows, and organized data tables serves as a practical resource for laboratory work. While experimental characterization data for the final target molecule is sparse, the provided expected values based on established chemical principles offer valuable guidance for the analysis and confirmation of the synthetic product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. 2-Methylquinolin-4-ol | C10H9NO | CID 69089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-HYDROXY-2-METHYLQUINOLINE CAS#: 5660-24-2 [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. 3-Hydroxy-2-methylquinolin-4(1H)-one | 34497-54-6 | JBA49754 [biosynth.com]
- 9. 3-hydroxy-2-methylquinolin-4(1H)-one [bioweb.supagro.inra.fr]
- To cite this document: BenchChem. [3-hydroxy-2-methylquinolin-4(1H)-one synthesis and characterization]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1221865#3-hydroxy-2-methylquinolin-4-1h-one-synthesis-and-characterization>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com